6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid

Drug design Permeability prediction Physicochemical profiling

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid (CAS 1261079-77-9), systematically named 1,6-dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid, is a heterocyclic building block featuring a bipyrimidine core substituted with both a 6-hydroxy/oxo group and a 4-carboxylic acid moiety. It serves as a versatile ligand precursor for coordination chemistry and a scaffold for medicinal chemistry optimization, with its dual hydrogen-bond donor/acceptor profile creating specific molecular recognition opportunities that simpler bipyrimidine analogs cannot replicate.

Molecular Formula C9H6N4O3
Molecular Weight 218.172
CAS No. 1261079-77-9
Cat. No. B595131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid
CAS1261079-77-9
Molecular FormulaC9H6N4O3
Molecular Weight218.172
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(=O)O
InChIInChI=1S/C9H6N4O3/c14-6-4-5(9(15)16)12-8(13-6)7-10-2-1-3-11-7/h1-4H,(H,15,16)(H,12,13,14)
InChIKeyBKGWIMFCVCSBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid (CAS 1261079-77-9): Sourcing Guide for a Bipyrimidine Building Block


6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid (CAS 1261079-77-9), systematically named 1,6-dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid, is a heterocyclic building block featuring a bipyrimidine core substituted with both a 6-hydroxy/oxo group and a 4-carboxylic acid moiety [1]. It serves as a versatile ligand precursor for coordination chemistry and a scaffold for medicinal chemistry optimization, with its dual hydrogen-bond donor/acceptor profile creating specific molecular recognition opportunities that simpler bipyrimidine analogs cannot replicate. The compound is commercially available at 95–98% purity with recommended storage at 2–8°C under dry, sealed conditions .

Why 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid Cannot Be Substituted by Generic Bipyrimidine Analogs


In-class bipyrimidine carboxylic acid building blocks such as [2,2′-bipyrimidine]-5-carboxylic acid (CAS 933191-25-4) and 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS 84659-98-3) cannot serve as direct drop-in replacements for the target compound because their computed physicochemical property vectors diverge significantly [1]. The target compound exhibits a polar surface area (PSA) of 109.09 Ų and a LogP of 0.34, whereas the 5-carboxylic acid regioisomer records a PSA of 88.86 Ų (LogP 0.63) and the phenyl analog a PSA of 83.31 Ų (LogP 1.55) . These differences—amounting to a PSA increase of 20–26 Ų and a LogP reduction of 0.3–1.2 log units—translate to measurably different aqueous solubility, permeability, and molecular recognition behavior, meaning that even closely related analogs will produce non-equivalent outcomes in metal coordination geometry, binding assays, or downstream synthetic derivatization [1]. Additionally, the target compound's 6-hydroxy/oxo group engages in keto-enol tautomerism that influences both its hydrogen-bond network and its metal-chelating mode, a functional feature absent in the des-hydroxy or 5-carboxylic regioisomers [2].

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid: Quantitative Differentiation Evidence Guide


Polar Surface Area (PSA) Differentiation from 5-Carboxylic Acid and 2-Phenyl Analogs

The target compound's computed topological polar surface area (TPSA) is 109.09 Ų . In contrast, the 5-carboxylic acid regioisomer [2,2′-bipyrimidine]-5-carboxylic acid (CAS 933191-25-4) has a TPSA of 88.86 Ų , and the 2-phenyl analog 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS 84659-98-3) has a TPSA of 83.31 Ų . The 20.23 Ų and 25.78 Ų higher PSA of the target compound predict reduced passive membrane permeability relative to these comparators, consistent with its additional hydrogen-bond donor and acceptor sites contributed by the hydroxy/oxo substituent and the second pyrimidine nitrogen system.

Drug design Permeability prediction Physicochemical profiling

Lipophilicity (LogP) Differentiation from Closest Bipyrimidine and Phenyl Analogs

The target compound exhibits a computed LogP of 0.34 . Its regioisomer [2,2′-bipyrimidine]-5-carboxylic acid has a LogP of 0.63 , and the 2-phenyl analog 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid has a LogP of 1.55 . The LogP difference of −0.29 versus the 5-carboxylic acid regioisomer and −1.21 versus the 2-phenyl analog indicates that the target compound is substantially more hydrophilic. The 6-hydroxy/oxo group contributes two additional hydrogen-bond donors and higher polarity, reducing LogP by approximately 0.3 units relative to the des-hydroxy bipyrimidine and by over 1.2 units relative to the phenyl-substituted analog.

ADME prediction Lipophilicity Drug-likeness

Bipyrimidine Scaffold in Antiviral Patent Activity: Class-Level Relevance Supported by WO 2018/085619

The 2,2′-bipyrimidine scaffold of the target compound is explicitly claimed as a core structure in patent WO 2018/085619 (Arbutus Biopharma/Protiva Biotherapeutics) for treating hepatitis B virus (HBV) and hepatitis D virus (HDV) infections, where substituted 2,2′-bipyrimidinyl compounds demonstrated antiviral activity [1]. The target compound's 4-carboxylic acid and 6-hydroxy/oxo substitution pattern provides a distinct vector for further functionalization compared to the 5-carboxylic acid or unsubstituted bipyrimidine scaffolds more commonly employed. While no direct IC50 data are publicly available for the target compound itself, its core architecture is validated by the patent family as a privileged chemotype for antiviral target engagement.

Antiviral discovery HBV inhibition Medicinal chemistry

Keto-Enol Tautomerism and Hydrogen-Bond Network: Unique Conformational Landscape vs. Des-Hydroxy Analogs

Infrared spectroscopic and MNDO-AM1 computational studies on the class of 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids establish that the 6-hydroxy group engages in keto-enol tautomerism, with the 6-oxo tautomer typically being the most stable species in the solid state [1]. For the target compound—where the 2-substituent is a pyrimidin-2-yl group—this tautomerism adds a conformational degree of freedom absent in des-hydroxy analogs such as [2,2′-bipyrimidine]-5-carboxylic acid. The resulting hydrogen-bond network (involving the 6-oxo/OH, 4-COOH, and bipyrimidine nitrogens) defines both the solid-state packing and the compound's pre-organization for metal coordination, as bipyrimidine-bridged dinuclear Ru and other transition-metal complexes demonstrate distinct electrochemical and photophysical properties dependent on the precise substitution pattern [2].

Tautomerism Hydrogen bonding Coordination chemistry

Molecular Weight and Heavy Atom Count vs. Phenyl Analog: Implications for Fragment-Based Screening Libraries

The target compound has a molecular weight of 218.17 g·mol⁻¹ with 16 heavy atoms and 2 rotatable bonds [1]. The commonly used 2-phenyl analog (CAS 84659-98-3) has a comparable MW (216.19) but only 14 heavy atoms and a LogP >1.5 , making the target compound superior for fragment-based screening libraries that prioritize lower lipophilicity (LogP <1) and higher heavy-atom count for binding efficiency. The target compound's MW falls within the fragment rule-of-three (MW ≤300), while its PSA of 109 Ų and LogP of 0.34 place it in a favorable region of fragment chemical space for subsequent optimization.

Fragment-based drug discovery Lead-likeness Library design

6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid: Optimal Application Scenarios Based on Quantitative Evidence


Peripherally Restricted Drug Discovery Programs Requiring Low Passive Permeability

Medicinal chemistry teams optimizing compounds for peripheral targets—where CNS penetration is undesirable—should prioritize the target compound over the 5-carboxylic acid regioisomer (PSA 88.86 Ų) or 2-phenyl analog (PSA 83.31 Ų) because its PSA of 109.09 Ų exceeds the 90–100 Ų threshold commonly associated with reduced blood-brain barrier penetration [1]. Combined with its low LogP of 0.34, the compound provides a starting scaffold that inherently favors aqueous solubility and restricted CNS distribution, reducing the need for later-stage polar functionality introduction that can compromise potency [2].

Metal-Organic Framework (MOF) and Coordination Polymer Ligand Design

The bipyrimidine core is a well-established bridging ligand for constructing homo- and heterodinuclear metal complexes and MOFs, as demonstrated by da Silva et al. (2020) for panchromatic ruthenium dyes [1]. The target compound's 4-carboxylic acid and 6-hydroxy/oxo groups provide two distinct coordination vectors—carboxylate bridging and chelating hydroxy/oxo-pyrimidine—that are absent in the 5-carboxylic acid regioisomer. This dual-mode coordination capability, supported by keto-enol tautomerism [2], enables the construction of higher-nuclearity metal clusters and porous frameworks with tunable topology, giving researchers a level of structural control not achievable with simpler bipyrimidine ligands.

Fragment-Based Screening Library Enrichment

The compound's physicochemical profile (MW 218.17, LogP 0.34, PSA 109.09 Ų, 16 heavy atoms) [1] aligns optimally with fragment rule-of-three criteria (MW ≤300, LogP ≤3). Compared to the 2-phenyl analog (LogP 1.55, PSA 83.31 Ų) which trends toward higher lipophilicity, the target compound offers superior aqueous solubility and a more balanced hydrogen-bond donor/acceptor ratio. Fragment library curators seeking to enrich collections with polar, ligand-efficient bipyrimidine scaffolds should select the target compound over the 2-phenyl derivative to maximize hit identification rates for targets that favor hydrophilic binding sites [2].

Antiviral Medicinal Chemistry Starting Point

Given the patent-validated use of substituted 2,2′-bipyrimidinyl compounds as antiviral agents (WO 2018/085619) [1], the target compound serves as a synthetically tractable intermediate for derivatization at the carboxylic acid position (via amide coupling or esterification) and at the 6-hydroxy position (via alkylation or tosylation). This dual derivatization capability distinguishes it from the 5-carboxylic acid regioisomer, which offers only a single functionalization handle. Medicinal chemists pursuing HBV or HDV programs can use this compound to rapidly generate focused analog libraries with defined substitution vectors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.